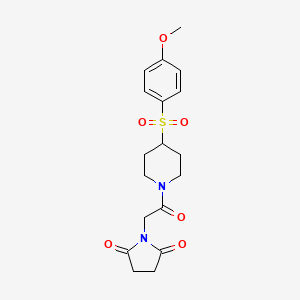

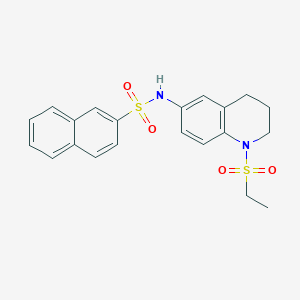

N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-6-基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products .

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 can indicate the formation of a sulfonamide compound .Chemical Reactions Analysis

The biosynthesis of naphthalenes starts with a pentaketide intermediate, originating from acetyl CoA and malonyl CoA catalyzed by polyketide synthase (PKS) through incomplete reduction and dehydration steps .科学研究应用

合成和结构表征

含有磺酰胺基的化合物,如由氨基喹啉和各种磺酰氯反应合成的化合物,被探索其与锌和镍等金属形成配位化合物的可能性。这些化合物表现出独特的配位几何形状和形成复杂结构的潜力,在材料科学和催化中很有用 (Macías et al., 2003) (Macías et al., 2002).

抗癌和抗氧化应用

具有稠合哌啶部分的磺酰胺通过诱导黑色素瘤和白血病细胞中的氧化应激和谷胱甘肽耗竭,显示出有希望的抗癌特性,表明其在癌症治疗策略中的潜力 (Madácsi et al., 2013).

治疗用酶抑制

对磺酰胺衍生物的研究包括评估它们抑制特定酶(如苯乙醇胺N-甲基转移酶(PNMT)和碳酸酐酶)的能力。这些研究有助于开发新的治疗剂,用于治疗包括高血压和青光眼在内的各种疾病 (Grunewald et al., 2005) (Akbaba et al., 2014).

催化和化学转化

磺酰胺化合物已被用作化学反应中的催化剂或中间体,例如合成用于不对称氢化的亚磺酰亚胺衍生的P,N配体,表明它们在推进合成方法和化学生产工艺中的作用 (Lu & Bolm, 2008).

防腐和材料保护

研究还深入探讨了磺酰胺衍生物的防腐性能,展示了它们作为保护金属免受腐蚀的复合抑制剂的潜力。这项研究对于依赖金属耐用性和使用寿命的行业至关重要 (Doroshenko et al., 2017).

作用机制

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For instance, if a compound inhibits an enzyme involved in DNA synthesis, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

属性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-2-28(24,25)23-13-5-8-18-14-19(10-12-21(18)23)22-29(26,27)20-11-9-16-6-3-4-7-17(16)15-20/h3-4,6-7,9-12,14-15,22H,2,5,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDDSHWWDCVLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)

![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2632797.png)

![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)